molecular formula C40H68N4O12 B12757993 Amidomycin CAS No. 552-33-0

Amidomycin

Cat. No.: B12757993
CAS No.: 552-33-0
M. Wt: 797.0 g/mol
InChI Key: YTTVQEARYYFCMD-WWQJVRHASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Amidomycin can be synthesized through solution phase peptide synthesis. This method involves using dicyclohexylcarbodiimide as the coupling agent and triethylamine as the base . The synthesis of N-methylated analogs of this compound has also been explored, demonstrating its potential as a potent antimicrobial cycloheptapeptide .

Industrial Production Methods: Industrial production of this compound involves the fermentation of Streptomyces species. The production process includes the isolation and purification of the compound from the fermentation broth .

Chemical Reactions Analysis

Types of Reactions: Amidomycin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its antimicrobial properties.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include dicyclohexylcarbodiimide, triethylamine, and various solvents such as ethanol and petroleum ether .

Major Products: The major products formed from these reactions are analogs of this compound with enhanced antimicrobial activity. For example, the N-methylated analog of this compound has shown potent antimicrobial properties .

Scientific Research Applications

Amidomycin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Its primary application is as an antibiotic active against yeast . Additionally, this compound and its analogs are being studied for their potential use in treating various microbial infections .

In chemistry, this compound serves as a model compound for studying peptide synthesis and the development of new antimicrobial agents. In biology and medicine, it is used to explore the mechanisms of antimicrobial action and to develop new treatments for infections .

Comparison with Similar Compounds

Amidomycin’s distinct structure and potent antimicrobial properties make it a valuable compound for scientific research and potential therapeutic applications.

Properties

CAS No.

552-33-0

Molecular Formula

C40H68N4O12

Molecular Weight

797.0 g/mol

IUPAC Name

(3R,6R,9R,12R,15R,18R,21R,24R)-3,6,9,12,15,18,21,24-octa(propan-2-yl)-1,7,13,19-tetraoxa-4,10,16,22-tetrazacyclotetracosane-2,5,8,11,14,17,20,23-octone

InChI

InChI=1S/C40H68N4O12/c1-17(2)25-37(49)53-30(22(11)12)34(46)42-27(19(5)6)39(51)55-32(24(15)16)36(48)44-28(20(7)8)40(52)56-31(23(13)14)35(47)43-26(18(3)4)38(50)54-29(21(9)10)33(45)41-25/h17-32H,1-16H3,(H,41,45)(H,42,46)(H,43,47)(H,44,48)/t25-,26-,27-,28-,29-,30-,31-,32-/m1/s1

InChI Key

YTTVQEARYYFCMD-WWQJVRHASA-N

Isomeric SMILES

CC(C)[C@@H]1C(=O)O[C@@H](C(=O)N[C@@H](C(=O)O[C@@H](C(=O)N[C@@H](C(=O)O[C@@H](C(=O)N[C@@H](C(=O)O[C@@H](C(=O)N1)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C

Canonical SMILES

CC(C)C1C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)N1)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C

Origin of Product

United States

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